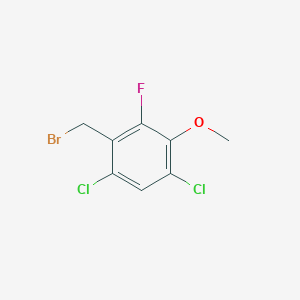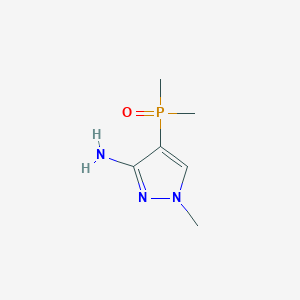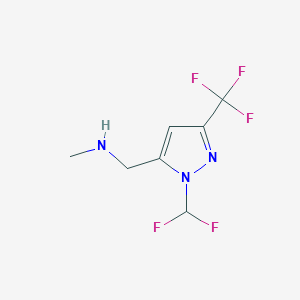
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H8F5N3 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with carbon-centered radical intermediates .
Mode of Action
The compound is involved in a double allylic defluorinative alkylation reaction with (trifluoromethyl)alkenes. This reaction occurs via the exclusively regioselective SN2 reaction . Various aliphatic nitriles, esters, and indolin-2-one derivatives could serve as 1,1-bisnucleophiles .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group, which is a part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
The compound’s action results in the construction of all-carbon quaternary centers . It delivers diverse attractive symmetric gem-difluoroalkene substituted products in high yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction it’s involved in is reported to be visible-light-promoted . This suggests that light conditions could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in pharmaceuticals, agrochemicals, and materials . The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can lead to the modification of biomolecules and the alteration of their biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the defluorinative alkylation of trifluoromethyl alkenes, leading to changes in cellular metabolism and gene expression . These effects can result in alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The radical trifluoromethylation process, for example, involves the formation of carbon-centered radical intermediates that can interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in significant changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo defluorinative alkylation reactions, which can lead to the formation of stable products over time . These reactions can impact the compound’s efficacy and safety in long-term applications, making it essential to monitor its stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound’s defluorinative functionalization can lead to diverse functional group transformations, which can have varying effects depending on the dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. The radical difluoromethylation process, for example, involves the formation of difluoromethyl substituted scaffolds, which are crucial in various metabolic pathways . These interactions can impact the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within cells . These factors can impact the compound’s efficacy and safety in therapeutic applications, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in therapeutic applications.
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGGQQOMJQCRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)
![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
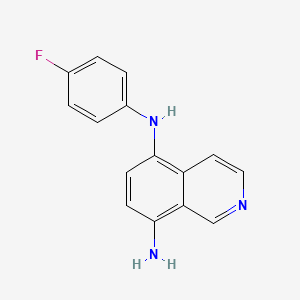


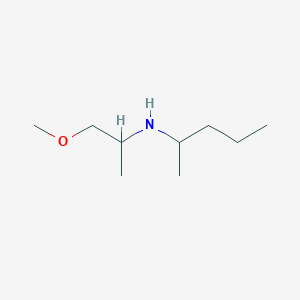
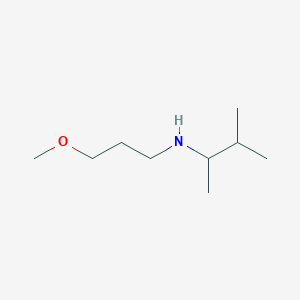
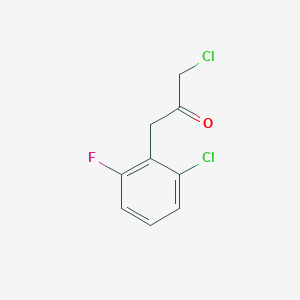
![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)
